molecular formula C11H11N B3158218 5-Ethenyl-1-methyl-1H-indole CAS No. 85654-51-9

5-Ethenyl-1-methyl-1H-indole

Cat. No.: B3158218
CAS No.: 85654-51-9
M. Wt: 157.21 g/mol
InChI Key: GPHGDOPLVTVWBU-UHFFFAOYSA-N
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Description

5-Ethenyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an ethenyl group at the 5-position and a methyl group at the 1-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the reaction of 1-methylindole with an appropriate ethenylating agent under basic conditions. For example, the reaction of 1-methylindole with vinyl bromide in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is common in the large-scale synthesis of indole derivatives . These methods are efficient and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 5-formyl-1-methyl-1H-indole or 5-carboxy-1-methyl-1H-indole.

    Reduction: Formation of 5-ethyl-1-methyl-1H-indole.

    Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

5-Ethenyl-1-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1-methyl-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    5-Methyl-1H-indole: Has a methyl group at the 5-position instead of an ethenyl group, affecting its reactivity and biological properties.

    5-Ethenylindole: Lacks the methyl group at the 1-position, which can influence its chemical behavior and biological activity.

Uniqueness

5-Ethenyl-1-methyl-1H-indole is unique due to the presence of both the ethenyl and methyl groups, which can enhance its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

5-ethenyl-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h3-8H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGDOPLVTVWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-5-trimethylsilanylethynyl-1H-indole (0.50 g, 1.95 mmol) in DMF (10 mL) were added lithium chloride (0.32 mg, 7.59 mmol), bis(triphenylphosphine)palladium (II) (0.225 g, 0.195 mmol) and tributylvinyltin (0.80 g, 2.52 mmol). The resulting suspension was heated at 80° C. for 2 h and cooled to room temperature. The reaction mixture was filtered through Celite pad washing with ethyl acetate, organic solvents were evaporated in vacuo. The residue was purified by column chromatography (ethyl acetate:hexane; 5:95) to give a product (290 mg, 94%). 1H NMR (DMSO-d6, 400 MHz) 3.77 (s, 1H), 5.10 (d, J=3.9 Hz, 1H), 5.70 (d, J=7.6 Hz, 1H), 6.40 (d, J=2.5 Hz, 1H), 6.80 (dd, J=11.0, 17.3 Hz, 1H), 7.30-7.41 (m, 3H), 7.58 (s, 1H); 13C NMR (DMSO-d6, 100 MHz) 32.9, 101.1, 110.2, 111.0, 119.2, 119.5, 128.5, 128.8, 130.6, 136.7, 138.3.
Name
1-methyl-5-trimethylsilanylethynyl-1H-indole
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.32 mg
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
0.225 g
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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